Poliumoside

Catalog No.
S625597
CAS No.
94079-81-9
M.F
C35H46O19
M. Wt
770.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Poliumoside

CAS Number

94079-81-9

Product Name

Poliumoside

IUPAC Name

[6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Molecular Formula

C35H46O19

Molecular Weight

770.7 g/mol

InChI

InChI=1S/C35H46O19/c1-14-24(41)26(43)28(45)33(50-14)49-13-22-31(53-23(40)8-5-16-3-6-18(36)20(38)11-16)32(54-35-29(46)27(44)25(42)15(2)51-35)30(47)34(52-22)48-10-9-17-4-7-19(37)21(39)12-17/h3-8,11-12,14-15,22,24-39,41-47H,9-10,13H2,1-2H3/b8-5+

InChI Key

YMWRMAOPKNYHMZ-VMPITWQZSA-N

Synonyms

poliumoside

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)C)O)O)O)OC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O

Isomeric SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)C)O)O)O)OC(=O)/C=C/C5=CC(=C(C=C5)O)O)O)O)O

Hemostatic Properties

One of the most studied aspects of Poliumoside is its potential for promoting hemostasis, or the body's natural ability to stop bleeding. Studies have shown that Poliumoside exhibits anticoagulant and antifibrinolytic activities, meaning it may help prevent blood clotting and breakdown of existing clots, respectively []. This has led researchers to investigate its potential application in various bleeding disorders, including:

  • Thrombocytopenia: This condition is characterized by a low platelet count, making it difficult for the blood to clot effectively. Studies suggest that Poliumoside may help increase platelet aggregation, potentially improving clotting in individuals with thrombocytopenia [].
  • Uterine bleeding: Excessive uterine bleeding during menstruation or after childbirth can be a significant health concern. Research indicates that Poliumoside may help regulate menstrual bleeding and reduce postpartum hemorrhage [, ].

Poliumoside is a phenylpropanoid glycoside primarily isolated from plants in the genus Teucrium, particularly Teucrium polium. It is characterized by its rhamnosyl moiety, which contributes to its unique chemical structure and biological properties. This compound has garnered attention for its potential antioxidant and anti-inflammatory activities, making it a subject of interest in both pharmacological and food science research.

Studies suggest Poliumoside possesses several interesting biological activities. One of the most notable is its ability to inhibit the formation of advanced glycation end products (AGEs) [, ]. AGEs are harmful compounds formed when sugars react with proteins or fats in the body. Their accumulation is linked to various age-related diseases like diabetes and neurodegenerative disorders []. Poliumoside's AGE-inhibiting properties might be attributed to its antioxidant and free radical scavenging effects [].

Another area of interest is Poliumoside's potential role in inhibiting aldose reductase (AR) enzymes [, ]. AR plays a role in the sugar metabolism pathway, and its overactivity is associated with diabetic complications. Studies indicate Poliumoside can inhibit AR activity, suggesting its possible therapeutic applications in diabetes management [].

Typical of phenolic compounds. It can undergo oxidation and reduction processes, especially involving radical scavenging. Notably, it has been shown to inhibit the enzyme tyrosinase, which catalyzes the oxidation of phenolic compounds into quinones, thereby impacting melanin synthesis in biological systems . The inhibition of this enzyme is crucial in applications related to food preservation and cosmetic formulations.

Poliumoside exhibits significant biological activities, particularly as an antioxidant. Studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress in cells. For instance, it has been shown to protect bone marrow-derived mesenchymal stem cells from oxidative damage, indicating its potential for cytoprotection . Additionally, poliumoside's antioxidant capacity has been evaluated using various assays such as DPPH radical scavenging and ferric ion reducing antioxidant power (FRAP) assays, where it demonstrated notable efficacy .

The synthesis of poliumoside can be achieved through extraction from natural sources or via chemical synthesis methods. The extraction typically involves high-performance liquid chromatography (HPLC) techniques to isolate the compound from plant materials. For instance, researchers have successfully isolated poliumoside from Teucrium polium using chromatographic methods that separate phenolic compounds based on their polarity and size . Chemical synthesis routes may also be explored but are less common compared to natural extraction.

Poliumoside finds applications across various fields:

  • Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, it is studied for potential therapeutic uses in treating oxidative stress-related diseases.
  • Food Industry: Its ability to inhibit tyrosinase makes it valuable for preventing browning in fruits and vegetables, thus enhancing food preservation.
  • Cosmetics: The compound's antioxidant properties are beneficial in skincare formulations aimed at reducing oxidative damage to the skin.

Research on poliumoside has included interaction studies with other compounds to assess synergistic effects. For example, studies have compared its antioxidant activity with other phenolic glycosides like acteoside and forsythoside B. These studies reveal that while poliumoside is effective, its activity is generally lower than that of acteoside but higher than forsythoside B . Understanding these interactions helps elucidate the mechanisms behind its biological effects.

Poliumoside is part of a broader class of phenylpropanoid glycosides. Here are some similar compounds along with a comparison highlighting their uniqueness:

CompoundStructure TypeAntioxidant ActivityUnique Features
ActeosidePhenylpropanoid glycosideHighExhibits strong electron transfer mechanisms
Forsythoside BPhenylpropanoid glycosideModerateContains an apiosyl moiety
VerbascosidePhenylpropanoid glycosideHighKnown for potent anti-inflammatory effects

Poliumoside is unique due to its rhamnosyl structure which influences its solubility and interaction with biological systems, differentiating it from other glycosides like acteoside and forsythoside B .

Molecular Structure and Formula (C₃₅H₄₆O₁₉)

Poliumoside is a complex phenylethanoid glycoside with the molecular formula C₃₅H₄₆O₁₉ and a molecular weight of 770.7 grams per mole [1] [2]. The compound features a sophisticated molecular architecture characterized by multiple hydroxyl groups and sugar moieties that contribute to its distinctive chemical properties [3]. The complete International Union of Pure and Applied Chemistry name for poliumoside is [(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate [1].

The structural framework of poliumoside consists of a phenethyl alcohol moiety connected to a central glucose unit through a glycosidic bond [2] [17]. This central glucose unit serves as the backbone for the attachment of two rhamnose sugar units, creating a trisaccharide glycoside structure [17]. The molecule also contains a caffeoyl group attached through an ester linkage, which contributes significantly to its antioxidant properties [4] .

PropertyValue
Molecular FormulaC₃₅H₄₆O₁₉
Molecular Weight (g/mol)770.7
Chemical Abstract Service Registry Number94079-81-9
Hydrogen Bond Donors11
Hydrogen Bond Acceptors19
Rotatable Bonds13
Topological Polar Surface Area (Ų)304
Defined Stereocenters15

Stereochemistry and Conformational Analysis

Poliumoside possesses a complex stereochemical arrangement with fifteen defined stereocenters, making it a highly chiral molecule [1]. The stereochemical configuration is crucial for its biological activity and chemical behavior [6]. The compound contains multiple chiral centers distributed across the sugar units and the aglycone portion, with each stereocenter having a specific spatial arrangement that determines the overall three-dimensional structure [27].

The conformational analysis of poliumoside reveals that the molecule can adopt various spatial arrangements due to its multiple rotatable bonds [1] [28]. The presence of thirteen rotatable bonds allows for significant conformational flexibility, particularly around the glycosidic linkages and the phenethyl alcohol chain [1]. This flexibility is important for understanding the compound's interactions with biological targets and its overall stability [6].

The stereochemical designation follows the standard nomenclature conventions, with the anomeric carbons of the sugar units showing specific configurations [3]. The central glucose unit maintains a beta configuration at the anomeric position, while the rhamnose units are connected through alpha linkages [3] [8]. This specific stereochemical arrangement is essential for the compound's recognition by enzymes and its overall biological activity [31].

Physicochemical Properties

Molecular Weight and Solubility Characteristics

The molecular weight of poliumoside is precisely determined to be 770.7 grams per mole, with an exact mass of 770.26332923 daltons [1]. This relatively high molecular weight is characteristic of glycosylated natural products and contributes to the compound's physicochemical behavior [5].

Poliumoside demonstrates favorable solubility characteristics in various solvents, which is attributed to its multiple hydroxyl groups that facilitate hydrogen bonding interactions [5] [7]. The compound shows excellent solubility in polar solvents, with water solubility reaching 50-100 milligrams per milliliter when ultrasonic treatment is applied [5] [7]. In dimethyl sulfoxide, poliumoside achieves solubility of up to 100 milligrams per milliliter with ultrasonic assistance [5] [7]. Ethanol also serves as an effective solvent, allowing dissolution of 50-100 milligrams per milliliter under similar conditions [5] [7].

SolventSolubility (mg/mL)Preparation Notes
Water (H₂O)50-100Ultrasonic treatment required
Dimethyl sulfoxide100Ultrasonic treatment required
Ethanol50-100Ultrasonic treatment required
Phosphate buffered saline (pH 7.2)10Direct dissolution possible

The compound's partition coefficient (XLogP3-AA) is -1.6, indicating its hydrophilic nature and preference for aqueous environments [1]. This negative logarithmic partition coefficient reflects the dominance of polar functional groups in the molecule [1].

Spectroscopic Properties

Poliumoside exhibits distinctive spectroscopic characteristics that facilitate its identification and structural elucidation [17]. Mass spectrometry analysis reveals a molecular ion peak at mass-to-charge ratio 771.27 [M+H]⁺ in positive ionization mode [1]. The fragmentation pattern shows characteristic losses of sugar units, providing valuable structural information [17].

Nuclear magnetic resonance spectroscopy provides detailed insights into the molecular structure [8] [13]. Proton nuclear magnetic resonance spectra display characteristic aromatic proton signals from the dihydroxyphenyl groups, typically appearing in the aromatic region [8]. The sugar protons appear in their expected chemical shift ranges, with anomeric protons showing distinctive coupling patterns [8] [13].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework of the molecule [8] [13]. The sugar carbon resonances are clearly distinguishable from the aromatic carbons, allowing for complete structural assignment [13]. The carbonyl carbon of the caffeoyl ester group appears in the characteristic downfield region [8].

Ultraviolet-visible spectroscopy shows absorption characteristics typical of phenolic compounds [12] [23]. The compound displays a primary absorption maximum around 335 nanometers, which is associated with the conjugated system of the caffeoyl moiety [12]. When complexed with ferrous ions, poliumoside exhibits a red-shift to 364 nanometers along with additional weak absorption peaks at 480 and 719 nanometers [12].

Spectroscopic MethodKey CharacteristicsDiagnostic Value
Mass Spectrometry (LC-MS)Molecular ion peak at m/z 771.27 [M+H]⁺Molecular weight confirmation
Nuclear Magnetic Resonance (¹H)Characteristic aromatic proton signalsStructural elucidation of sugar units
Nuclear Magnetic Resonance (¹³C)Sugar carbon resonances clearly visibleCarbon framework identification
Ultraviolet-Visible SpectroscopyAbsorption maximum around 335 nmChromophore identification
Mass Spectrometry (ESI-MS)Fragmentation pattern shows loss of sugar unitsStructural fragmentation analysis

Stability Under Various Conditions

The stability of poliumoside under different environmental conditions is influenced by factors such as pH, temperature, and light exposure [10] [14]. The compound demonstrates variable stability depending on the specific conditions encountered [10].

Under acidic conditions, poliumoside undergoes hydrolysis reactions that lead to the cleavage of glycosidic bonds [22] [30]. The rate of hydrolysis increases with decreasing pH and elevated temperatures [10]. At low pH values, the glycosidic linkages become protonated, making them more susceptible to nucleophilic attack by water molecules [22].

Basic conditions also promote hydrolysis, but through a different mechanism involving hydroxide ion attack [10] [30]. The stability under alkaline conditions is generally lower than under neutral conditions, with the rate of degradation increasing significantly at high pH values [10].

Temperature plays a critical role in poliumoside stability [10] [24]. The compound shows good stability at room temperature but becomes increasingly unstable as temperature rises [10]. Thermal decomposition typically begins at elevated temperatures, with the sugar moieties being particularly vulnerable [24].

Light exposure can lead to photodegradation of poliumoside, particularly affecting the phenolic portions of the molecule [25]. The compound should be protected from direct sunlight during storage and handling to maintain its integrity [25].

Structural Relationship to Other Phenylethanoid Glycosides

Comparative Analysis with Acteoside

Poliumoside shares significant structural similarities with acteoside, both belonging to the phenylethanoid glycoside family [12] [18]. Acteoside, also known as verbascoside, has the molecular formula C₂₉H₃₆O₁₅ and a molecular weight of 624.6 grams per mole [18]. The primary structural difference between these compounds lies in their sugar composition [12].

While acteoside contains a single rhamnose unit attached to the central glucose moiety, poliumoside features two rhamnose units, making it a bis-rhamnoside derivative [12] [18]. This additional sugar unit in poliumoside contributes to its higher molecular weight and altered physicochemical properties [12]. Both compounds share the same core structure consisting of a phenethyl alcohol linked to glucose, with a caffeoyl ester group attached [18].

The antioxidant activity comparison reveals that acteoside generally exhibits stronger antioxidant properties than poliumoside in electron-transfer-based assays [12]. In ferric reducing antioxidant power assays, copper reducing antioxidant capacity tests, and radical scavenging experiments, acteoside consistently outperforms poliumoside [12]. This difference is attributed to the steric hindrance caused by the additional rhamnose unit in poliumoside, which may impede electron donation [12].

PropertyPoliumosideActeoside
Molecular FormulaC₃₅H₄₆O₁₉C₂₉H₃₆O₁₅
Molecular Weight (g/mol)770.7624.6
Sugar ComponentsTwo rhamnose unitsOne rhamnose unit
Distinctive FeatureBis-rhamnoside structureSingle rhamnose glycoside

Comparative Analysis with Forsythoside B

Forsythoside B represents another closely related phenylethanoid glycoside with the molecular formula C₃₄H₄₄O₁₉ and a molecular weight of 756.7 grams per mole [19]. The structural relationship between poliumoside and forsythoside B involves differences in their sugar composition and arrangement [12] [19].

Forsythoside B contains one rhamnose unit and one apiose unit attached to the central glucose moiety, distinguishing it from poliumoside's dual rhamnose configuration [19]. The apiose unit in forsythoside B is a branched pentose sugar that provides unique structural characteristics [19]. This difference in sugar composition affects the overall molecular properties and biological activities of the compounds [12].

In comparative antioxidant studies, forsythoside B demonstrates intermediate activity between acteoside and poliumoside [12]. The presence of the apiose unit appears to provide better antioxidant capacity than the dual rhamnose system of poliumoside but remains inferior to the single rhamnose configuration of acteoside [12]. This pattern suggests that the nature and number of sugar substituents significantly influence the antioxidant potential of phenylethanoid glycosides [12].

The electron-transfer-based assays consistently show the activity order as acteoside greater than forsythoside B greater than poliumoside [12]. This ranking is maintained across various experimental conditions and assay types, indicating a fundamental relationship between sugar substitution patterns and antioxidant efficacy [12].

Chemical Reactivity Patterns

Oxidation Behavior

Poliumoside exhibits characteristic oxidation behavior typical of phenolic compounds, with the dihydroxyphenyl groups serving as primary sites for oxidative reactions . The oxidation process typically involves the formation of quinone intermediates through the loss of electrons and protons from the phenolic hydroxyl groups [11].

Common oxidizing agents such as hydrogen peroxide and potassium permanganate readily react with poliumoside, leading to the formation of various oxidation products . The caffeoyl moiety is particularly susceptible to oxidation due to its conjugated double bond system and adjacent hydroxyl groups . Under oxidative conditions, the compound can form dimeric and polymeric products through phenolic coupling reactions [11].

The oxidation behavior is pH-dependent, with increased rates observed under alkaline conditions [10] [11]. The phenolic groups become more readily ionized at higher pH values, facilitating electron transfer processes [11]. Temperature also plays a significant role, with oxidation rates increasing substantially at elevated temperatures [11].

Reduction Mechanisms

The reduction chemistry of poliumoside involves the modification of various functional groups within the molecule . Reducing agents such as sodium borohydride can interact with the compound, particularly affecting the carbonyl group of the caffeoyl ester and potentially reducing any quinone structures formed during oxidation .

The reduction processes are generally less favorable than oxidation reactions due to the predominantly hydroxylated nature of the molecule [11]. However, under specific conditions, reduction can occur at the double bond of the caffeoyl moiety, leading to the formation of dihydrocaffeoyl derivatives [11]. The stereochemistry of such reduction products depends on the specific reducing agent and reaction conditions employed [11].

Enzymatic reduction pathways also exist for poliumoside, particularly in biological systems where specific reductases can modify the compound [22] [36]. These enzymatic transformations often involve the reduction of the caffeoyl double bond or the modification of phenolic groups [22].

Substitution Reactions

Substitution reactions in poliumoside primarily occur at the glycosidic bonds, where nucleophilic attack can lead to the replacement of sugar moieties [22]. The anomeric carbons of the rhamnose units are particularly susceptible to nucleophilic substitution, especially under acidic conditions where the glycosidic oxygen becomes protonated [16] [22].

Nucleophiles such as methanol and ethanol can participate in substitution reactions under appropriate conditions, leading to the formation of different glycoside derivatives . The reaction mechanism typically follows an SN1 pathway, involving the formation of an oxocarbenium ion intermediate [16] [31]. The stereochemistry of the resulting products depends on the approach of the nucleophile to the intermediate [16].

Enzymatic substitution reactions also play important roles in the metabolism of poliumoside [22] [31]. Glycosidase enzymes can cleave specific glycosidic bonds, leading to the formation of simpler glycoside derivatives or the complete release of the aglycone [31]. These enzymatic processes are highly specific and often involve neighboring group participation mechanisms [31].

Reaction TypeConditionsPrimary Products
Hydrolysis (Acidic conditions)Low pH, elevated temperatureSugar units and aglycone
Hydrolysis (Basic conditions)High pH, elevated temperatureSugar units and aglycone
OxidationHydrogen peroxide, potassium permanganateOxidized phenolic derivatives
ReductionSodium borohydrideReduced phenolic compounds
Substitution (Glycosidic bond)Nucleophilic attack at anomeric carbonModified glycoside derivatives
Metabolic transformationEnzymatic catalysisActeoside and other metabolites

Plant Sources of Poliumoside

Poliumoside, a phenylethanoid glycoside with the molecular formula C₃₅H₄₆O₁₉ and molecular weight of 770.7 g/mol, is widely distributed across diverse plant families and geographic regions [1] [2]. This compound represents a significant class of secondary metabolites that are characteristic of numerous medicinal plants worldwide.

Teucrium Species

Teucrium polium stands as the most extensively studied and abundant natural source of poliumoside [3] [4]. This Mediterranean perennial herb, belonging to the Lamiaceae family, contains poliumoside as one of its major phenylpropanoid glycosides. Research utilizing high-performance liquid chromatography coupled with solid-phase extraction and nuclear magnetic resonance spectroscopy has demonstrated that poliumoside is the most active antioxidant component in Teucrium polium extracts [3] [5].

The antioxidant potential of Teucrium polium extracts is primarily attributed to phenylpropanoid glycosides, with poliumoside contributing 66-80% of the total antioxidant activity [3]. In comparative studies using 2,2-diphenyl-1-picrylhydrazyl radical scavenging assays, poliumoside from Teucrium polium var. gnaphalodes exhibited the highest antioxidant capacity with an IC₅₀ value of 4.23 μg/ml and demonstrated 14.32 mmol/g in ferric reducing antioxidant power assays [4].

Additional Teucrium species have been documented to contain poliumoside, including various subspecies and regional variants distributed across the Mediterranean basin, Central Asia, and temperate regions of Europe and North Africa [6] [7]. The genus Teucrium, with over 415 accepted species names according to The Plant List, represents a polymorphic group primarily inhabiting sunny habitats in mild climate zones [6].

Callicarpa kwangtungensis Chun

Callicarpa kwangtungensis represents the second major botanical source of poliumoside and serves as the primary source for traditional Chinese medicine applications [8] [9] [10]. This species, belonging to the Lamiaceae family (formerly classified under Verbenaceae), is endemic to China and distributed across southern and central regions including Guangdong, Jiangxi, and Yunnan provinces [11] [12].

Quantitative analysis using reversed-phase high-performance liquid chromatography has revealed significant variation in poliumoside content across different geographic origins and plant parts within Callicarpa kwangtungensis [9]. The highest concentrations of poliumoside are found in specimens from the Luxi area of Pingxiang City, Jiangxi Province. Within individual plants, poliumoside content follows the distribution pattern: leaves > stems > fruits, with leaves containing the highest concentrations [9].

Callicarpa kwangtungensis grows in mixed forests at altitudes ranging from 300 to 1600 meters [11]. The species demonstrates adaptation to various soil conditions and moderate fertility levels, thriving in subtropical to temperate climatic zones. Research has established that this species serves as the primary commercial source for poliumoside extraction in pharmaceutical applications [10] [13].

Barleria lupulina

Barleria lupulina, commonly known as hophead or Sa-let-pang-pon in Thai traditional medicine, represents an important source of poliumoside within the Acanthaceae family [14] [15]. This small shrub is widely distributed throughout Southeast Asia, particularly in Thailand and Vietnam, where it has been traditionally used as an anti-inflammatory agent for insect bites and viral infections [14] [16].

Phytochemical investigations of Barleria lupulina aerial parts have led to the isolation and identification of poliumoside alongside other bioactive compounds [14] [17]. The species contains poliumoside as compound 2 in systematic isolation studies, demonstrating its significance as a secondary metabolite in this plant [14]. The KNApSAcK Metabolite Database records poliumoside (C₃₅H₄₆O₁₉, molecular weight 770.26332929) as a confirmed constituent of Barleria lupulina [17].

Traditional medicinal applications of Barleria lupulina hot aqueous extracts have been documented for treating inflammatory conditions, snake and insect bites, allergic responses, rheumatoid arthritis, and diabetes [16] [18]. However, specific poliumoside content has not been quantified individually, as the compound was identified as part of comprehensive phytochemical screening rather than targeted quantification studies.

Other Botanical Sources

Several additional plant species across diverse families have been documented to contain poliumoside, expanding the geographic and taxonomic distribution of this compound.

Brandisia hancei, belonging to the Scrophulariaceae family, has been identified as a source of poliumoside in stems and leaves [19]. This species is noted for producing caffeoylated phenylpropanoid glycosides, with poliumoside serving as an advanced glycation end product formation inhibitor and aldose reductase inhibitor [19].

Within the Acanthaceae family, Barleria cristata and Barleria dichotoma have been documented to contain poliumoside [20]. These species extend the geographic distribution of poliumoside-containing plants across the Indian subcontinent and Southeast Asia.

The Oleaceae family contributes Jasminum nervosum and Jasminum nudiflorum as additional sources of poliumoside [20]. These species represent the presence of this compound in ornamental and fragrant plants across Asian regions.

Orobanche caryophyllacea (Orobanchaceae) and Penstemon linarioides (Plantaginaceae) have been reported to contain poliumoside [1] [2], extending the taxonomic diversity to parasitic plants and North American flora respectively. Digitalis purpurea (Plantaginaceae) has also been documented as containing this compound [1], representing its presence in European medicinal plants.

Biosynthetic Pathways

The biosynthesis of poliumoside follows the general phenylpropanoid pathway, which generates an enormous array of secondary metabolites based on intermediates from the shikimate pathway [21] [22]. Poliumoside belongs to the phenylethanoid glycoside class, which represents a specialized branch of phenylpropanoid metabolism.

The biosynthetic pathway initiates with the conversion of L-phenylalanine to cinnamic acid by phenylalanine ammonia-lyase, the first committed step in phenylpropanoid metabolism [23] [21]. Subsequently, cinnamic acid undergoes hydroxylation by cinnamate 4-hydroxylase to form p-coumaric acid, followed by activation to p-coumaroyl-CoA by 4-coumarate-CoA ligase [21] [24].

For phenylethanoid glycoside biosynthesis, including poliumoside, two distinct upstream pathways for tyrosol biosynthesis from L-tyrosine have been identified [25]. The first pathway includes sequential decarboxylation, deamination, and reduction steps, while the second utilizes microbial-like transamination, decarboxylation, and reduction steps [25].

The downstream assembly process involves sequential modifications including glucosylation, acylation, hydroxylation, and rhamnosylation [25] [22]. Recent research has identified key enzymes in the verbascoside biosynthetic pathway, which shares structural similarities with poliumoside. A BAHD acyltransferase catalyzes the regioselective acylation of salidroside to form osmanthuside A, while a CYP98 hydroxylase catalyzes meta-hydroxylations to complete the biosynthesis [22] [26].

The general phenylpropanoid metabolism utilizes a combination of reductases, oxygenases, and transferases to generate organ and developmentally specific patterns of metabolites [21]. Glycosyltransferases and acyltransferases play crucial roles in the final assembly of complex phenylethanoid glycosides like poliumoside [27].

Ecological Role in Plants

Poliumoside serves multiple ecological functions as a secondary metabolite, primarily contributing to plant defense mechanisms against biotic and abiotic stresses. As a member of the phenylethanoid glycoside family, poliumoside functions as part of the plant's chemical defense system [28] [29] [30].

Secondary metabolites like poliumoside are compounds not directly derived from photosynthesis and not necessary for basic respiration or growth, but they play essential roles in plant-environment interactions [29]. Many such metabolites are toxic to herbivores and pathogens, serving as deterrents against attack [29] [31].

Poliumoside contributes to antioxidant defense systems within plants, helping to scavenge reactive oxygen species generated under environmental stress conditions [3] [4]. The compound's high antioxidant activity, demonstrated through various in vitro assays, suggests it plays a protective role against oxidative damage in plant tissues.

The compound likely functions in pathogen resistance, as phenylethanoid glycosides are known to possess antimicrobial properties [29]. Plants produce these compounds as part of their constitutive defense strategy, maintaining baseline levels that can be rapidly mobilized when threats are detected.

Stress response represents another crucial ecological role, as poliumoside accumulation may increase under environmental stress conditions such as drought, temperature extremes, or nutrient limitation [32] [33]. This stress-induced accumulation helps plants maintain cellular integrity and metabolic function under adverse conditions.

The UV protection function of poliumoside and related phenolic compounds helps shield plant tissues from harmful ultraviolet radiation, particularly important for species growing in sunny, exposed habitats like those typical of Teucrium polium [34].

Geographical Distribution of Poliumoside-containing Plants

The global distribution of poliumoside-containing plants spans multiple continents and diverse biogeographic regions, reflecting the widespread occurrence of this compound across plant families.

Mediterranean Basin represents the primary center of diversity for poliumoside-containing species, particularly within the genus Teucrium [6] [7] [35]. The Mediterranean region, characterized by mild, wet winters and warm, dry summers, provides optimal conditions for many poliumoside-producing species. Teucrium polium is widely distributed across this region, from southern Europe through North Africa to the Middle East [7] [36].

East and Southeast Asia constitute the second major biogeographic region for poliumoside-containing plants [37] [12]. Callicarpa species, including C. kwangtungensis, show highest diversity in this region, with approximately 51 species in Malaysia and 48 species in China [37]. The distribution pattern suggests that East and Southeast Asia serve as important centers of diversification for the Callicarpa genus.

Altitude and Topographic Distribution varies significantly among poliumoside-containing species. Teucrium species typically inhabit elevations between 700-2000 meters above sea level in the Irano-Turanian region [7] [36], while Callicarpa kwangtungensis occurs at 300-1600 meters in Chinese mountainous regions [11]. Habitat suitability modeling for Teucrium polium indicates that elevation and soil texture represent the most important factors determining species distribution [38] [39].

Soil and Habitat Preferences show remarkable consistency across poliumoside-containing species. Teucrium polium demonstrates strong preference for calcareous, alkaline soils and shows indifference to organic matter content [35]. The species optimal development occurs at medium altitudes with a center of gravity around 2.04, classifying it as an indicator species for medium altitude environments [35].

Climatic Zones encompass temperate, Mediterranean, subtropical, and tropical regions. The distribution spans from the Mediterranean climate zones of Europe and North Africa to the subtropical and tropical regions of Southeast Asia [6] [37]. This broad climatic tolerance suggests adaptive strategies that allow poliumoside-containing species to colonize diverse environmental conditions.

Seasonal and Environmental Factors Affecting Poliumoside Content

Environmental conditions significantly influence the biosynthesis, accumulation, and concentration of poliumoside in plant tissues. These factors operate through complex interactions affecting plant metabolism and secondary metabolite production [32] [33].

Seasonal Variation represents one of the most pronounced factors affecting poliumoside content. Research on Teucrium polium has demonstrated that flavonoid content, including compounds structurally related to poliumoside, shows significant seasonal fluctuation [40]. The highest content of total flavonoids occurs during the period from May to July, which is recommended as the optimal collection period for plant material [40]. This seasonal pattern correlates with active growth phases and peak metabolic activity during the growing season.

Temperature Effects play a crucial role in poliumoside biosynthesis and stability. Moderate temperatures favor the accumulation of secondary metabolites, while extreme temperatures can stress plant metabolism and reduce compound concentrations [32] [34]. Studies indicate that poliumoside exhibits temperature-dependent stability, with samples showing instability under elevated temperature conditions [41].

Light Intensity and Photoperiod significantly influence phenolic compound production, including poliumoside [34]. Full sunlight exposure generally increases the content of phenylpropanoid compounds through enhanced photosynthetic activity and secondary metabolite biosynthesis. Light conditions particularly affect the composition of phenolic compounds, with both light intensity and photoperiod playing distinct roles in metabolite regulation [34].

Soil Conditions exert substantial influence on poliumoside content through effects on nutrient uptake and plant physiology. Soil pH particularly affects poliumoside-containing species, with calcareous, alkaline soils providing optimal conditions for Teucrium polium growth and metabolite production [35] [36]. Soil fertility and salinity also impact secondary metabolite accumulation, with moderate stress levels often enhancing compound production [32].

Water Availability affects poliumoside content through complex interactions between water stress and metabolic activity. Moderate water stress can increase secondary metabolite production as part of plant stress response mechanisms, while severe drought may reduce overall plant metabolism and compound accumulation [32] [33].

Altitude and Atmospheric Conditions influence poliumoside content through effects on temperature, ultraviolet radiation exposure, and atmospheric pressure. Research indicates that optimal poliumoside content occurs at medium altitudes (800-880 meters) where environmental conditions balance stress and metabolic activity [38] [35].

Plant Age and Developmental Stage significantly affect poliumoside accumulation. Mature plants generally contain higher concentrations of secondary metabolites compared to juvenile specimens [33]. The developmental stage at harvest time critically influences compound content, with peak concentrations typically occurring before flowering when metabolic resources are directed toward vegetative growth rather than reproductive development.

Humidity and Atmospheric Moisture influence poliumoside content through effects on plant physiology and pathogen pressure. Low to moderate humidity levels are generally preferred, as high humidity may promote pathogen growth and alter plant metabolic priorities toward defense compound production [33].

XLogP3

-1.6

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

11

Exact Mass

770.26332923 g/mol

Monoisotopic Mass

770.26332923 g/mol

Heavy Atom Count

54

Dates

Last modified: 08-15-2023

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